molecular formula C7H7Cl2NO2S B1301055 2,4-Dichloro-6-methylbenzenesulfonamide CAS No. 568577-80-0

2,4-Dichloro-6-methylbenzenesulfonamide

Cat. No.: B1301055
CAS No.: 568577-80-0
M. Wt: 240.11 g/mol
InChI Key: AQMLWLYDGGDVTH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring. This compound is of interest due to its diverse applications in scientific research and industry .

Preparation Methods

The synthesis of 2,4-Dichloro-6-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-6-methylbenzenesulfonyl chloride with ammonia or an amine in the presence of a base. The reaction is usually carried out in a solvent such as pyridine at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-6-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2,4-Dichloro-6-methylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.

Properties

IUPAC Name

2,4-dichloro-6-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMLWLYDGGDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371081
Record name 2,4-dichloro-6-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-80-0
Record name 2,4-dichloro-6-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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